Product packaging for Glyzarin(Cat. No.:CAS No. 62820-28-4)

Glyzarin

Cat. No.: B12701626
CAS No.: 62820-28-4
M. Wt: 294.3 g/mol
InChI Key: KTCOGEGNUCOCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glyzarin is a naturally occurring isoflavone that was first isolated from the roots of the medicinal plant Glycyrrhiza glabra (licorice) and characterized by its light yellow needle-like crystal structure . It has been identified as 2-methyl-7-hydroxy-8-acetylisoflavone, with a molecular formula of C18H14O4 and a molecular weight of 294.30 g/mol . Recent in-silico studies have highlighted its significant research potential in the field of diabetes mellitus. This compound was among a select group of phytoconstituents that demonstrated the best docking results with key protein targets involved in diabetes, including the Insulin receptor (PDB: 1IR3), Aldose Reductase (PDB: 1US0), Protein tyrosine phosphatase 1 (PDB: 2FV6), and Human Dipeptidyl Peptidase IV (DPP4, PDB: 2QVV) . This promising computational analysis suggests this compound may act through multiple mechanisms, such as insulin mimetic activity and inhibition of crucial enzymes, making it a valuable compound for further pharmacological investigation . This product is provided for research purposes only. It is strictly intended for use in laboratory research and is not for human or veterinary use, diagnostic applications, or any form of personal use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O4 B12701626 Glyzarin CAS No. 62820-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62820-28-4

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

8-acetyl-7-hydroxy-2-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C18H14O4/c1-10(19)15-14(20)9-8-13-17(21)16(11(2)22-18(13)15)12-6-4-3-5-7-12/h3-9,20H,1-2H3

InChI Key

KTCOGEGNUCOCON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)C(=O)C)C3=CC=CC=C3

melting_point

207 - 208 °C

physical_description

Solid

Origin of Product

United States

Advanced Methodologies for Glyzarin Isolation and Structural Elucidation

Chromatographic Isolation Techniques for Isoflavonoids

Chromatography plays a pivotal role in the separation of Glyzarin and other isoflavonoids from complex biological matrices. Various liquid chromatography techniques are employed based on the complexity of the sample and the desired purity.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For isoflavonoids, including this compound, reversed-phase HPLC is commonly applied, often utilizing C18 stationary phases and gradient elution systems with mobile phases typically composed of water and organic solvents like acetonitrile (B52724) or methanol. nih.govnih.govmdpi.com HPLC-UV is frequently used, where compounds are detected based on their absorbance in the ultraviolet spectrum, a characteristic property of isoflavonoids due to their conjugated pi systems. researchgate.netnih.gov This allows for the profiling of isoflavonoid (B1168493) content within an extract and the isolation of target compounds based on their retention times. nih.govnih.govnih.govgoogle.com

Ultra-Performance Convergence Chromatography (UPCC) Integration for Phytoconstituents

While the search results did not provide specific examples of UPCC being directly applied to this compound, Ultra-Performance Convergence Chromatography (UPCC), which often utilizes supercritical carbon dioxide as the primary mobile phase, is an advanced chromatographic technique employed for the separation of a wide range of phytoconstituents, including those with varying polarities. researchgate.net Its application in the analysis of isoflavones has been explored, demonstrating advantages in terms of speed and reduced solvent consumption compared to traditional HPLC methods for certain separations. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Approaches for Complex Mixtures

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) offers enhanced separation efficiency and sensitivity for the analysis of complex mixtures. mdpi.comontosight.airesearchgate.net UHPLC employs smaller particle sizes in chromatographic columns, allowing for faster separations with higher resolution compared to conventional HPLC. researchgate.net Coupling UHPLC with MS provides detailed information on the mass-to-charge ratio of the separated components, aiding in their identification and the dereplication of known compounds. mdpi.comontosight.airesearchgate.netmdpi.comresearchgate.net This hyphenated technique is particularly valuable for analyzing the diverse array of compounds present in plant extracts and can be used for the targeted isolation and characterization of specific constituents like this compound. mdpi.commdpi.comresearchgate.net

Spectroscopic and Spectrometric Techniques for Definitive Structural Characterization

Once isolated, spectroscopic and spectrometric techniques are indispensable for unequivocally determining the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton and Carbon NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structural features of organic molecules. researchgate.netmdpi.comnih.govcwu.edunajah.edujstar-research.comspringernature.comnih.gov Both Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) provide crucial information about the types, number, and connectivity of hydrogen and carbon atoms within the this compound molecule. researchgate.netcwu.edunajah.edunih.gov Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra reveals the different proton environments and their relative abundances. ¹³C NMR, often complemented by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps identify the different types of carbon atoms (methyl, methylene, methine, quaternary). najah.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond and through-space correlation information, allowing for the complete mapping of the molecular skeleton and the assignment of all NMR signals. cwu.edunih.gov These detailed spectroscopic analyses are essential for confirming the proposed structure of this compound. researchgate.netcwu.edunajah.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular mass of an isolated compound, which in turn allows for the accurate determination of its elemental composition or molecular formula. np-mrd.orgresearchgate.netontosight.aimdpi.comnajah.edu By measuring the mass-to-charge ratio of ions with high precision, HRMS can distinguish between compounds with very similar nominal masses. This is particularly important for natural products like this compound, where isomers or compounds with close molecular weights might be present. HRMS data provides a high degree of confidence in the calculated molecular formula (C₁₈H₁₄O₄ for this compound), which is a fundamental piece of information for structural elucidation. nih.govnp-mrd.orgresearchgate.netmdpi.comnajah.eduuni.lu Coupling HRMS with chromatographic techniques like UHPLC (UHPLC-HRMS) further enhances its capability by providing accurate mass information for separated components in complex mixtures. mdpi.comresearchgate.net

Chemical Synthesis and Derivatization Strategies for Glyzarin

Exploration of Synthetic Pathways for Glyzarin Analogues

While this compound occurs naturally in Glycyrrhiza glabra, the detailed chemical synthesis pathways specifically for this compound itself are not extensively documented in the immediately available research findings. However, the synthesis of isoflavones and related benzopyranone compounds, which share structural similarities with this compound, involves various established organic chemistry methodologies. These often include cyclization reactions, functional group interconversions, and coupling reactions to assemble the characteristic heterocyclic core and introduce the necessary substituents.

Research into compounds derived from licorice, such as flavonoids and triterpenoids, has involved structural modifications to investigate their activities. fishersci.ca The natural occurrence of this compound suggests potential isolation and purification methods from plant sources as one route to obtaining the compound for research.

Targeted Chemical Modifications and Functionalization for Enhanced Research Utility

Targeted chemical modifications and functionalization of isoflavones and related structures are employed to modulate their physical, chemical, and biological properties for specific research applications. Although detailed strategies specifically for this compound functionalization are not extensively presented in the provided information, the general principles applied to similar compounds from licorice and other sources offer insight into potential approaches.

Modifications often focus on the hydroxyl groups, ketone functionalities, and the aromatic rings present in the isoflavone (B191592) structure. These modifications can aim to improve solubility, enhance stability, introduce reporter tags for biological tracking, or alter binding affinity to target molecules. For instance, modifications of hydroxyl groups in related flavonoid structures have been explored to influence lipophilicity and biological activity. fishersci.ca

Theoretical and Computational Investigations of Glyzarin

Molecular Docking Simulations with Defined Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, aiming to predict the strength of the association or binding affinity. This approach helps in understanding the potential interactions between a small molecule, such as Glyzarin, and target proteins.

Ligand-Protein Interaction Profiling and Mechanism Prediction (e.g., Akt-1, hSOD, hPDE9, hDPP4, Histamine H2 Receptor, TNIK)

Molecular docking studies involving this compound have explored its potential interactions with several protein targets. Research investigating the anti-diabetic potential of compounds from Glycyrrhiza glabra included this compound and assessed its docking behavior against key proteins involved in diabetes pathways. These targets included the Insulin (B600854) receptor (PDB: 1IR3), Aldose Reductase (PDB: 1US0), Protein tyrosine phosphatase 1 (PDB: 2FV6), and Human Dipeptidyl Peptidase IV (DPP4) (PDB: 20QV). In this study, this compound was reported to exhibit favorable docking results with all four of these PDB targets when compared to internal ligands. researchgate.netresearchgate.netijpsdronline.com

Another computational investigation focused on the potential anti-cancer properties of Glycyrrhiza glabra phytoconstituents, including this compound, against the TNIK (TRAF2 And NCK Interacting Kinase) protein, a target associated with colorectal cancer. researchgate.netresearchgate.net This study utilized docking analysis to explore the binding of these compounds to the TNIK receptor protein. researchgate.netresearchgate.net

Information regarding the specific interaction profiling and mechanism prediction for this compound with Akt-1, hSOD, hPDE9, and Histamine H2 Receptor was not found in the consulted literature.

Binding Affinity and Docking Score Analysis for Potential Modulatory Agents

In molecular docking, the binding affinity and docking score are quantitative measures used to represent the strength and stability of the interaction between a ligand and its target protein. researchgate.netwisdomlib.org Lower docking scores generally suggest stronger binding interactions and potentially higher binding affinity. wisdomlib.org While docking scores can predict binding affinity and help rank compounds, it is important to note that accurately estimating absolute binding affinities remains challenging for docking scoring functions, and they are best used for comparing compounds docked to the same protein target. bioinformaticsreview.comschrodinger.com

In the study investigating anti-diabetic potential, this compound was reported among compounds showing the "best docking results" with the Insulin receptor, Aldose Reductase, Protein tyrosine phosphatase 1, and hDPP4. researchgate.netresearchgate.netijpsdronline.com The specific numerical docking scores for this compound with these targets were mentioned as being analyzed to determine in silico results, along with interactions like hydrogen bonding. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, reactivity, and stability of molecules. rasayanjournal.co.inpmf.unsa.baresearchgate.netresearchgate.netnih.gov DFT methods can provide insights into various molecular properties and predict how a molecule might behave in chemical reactions. rasayanjournal.co.inpmf.unsa.baresearchgate.net

Density Functional Theory (DFT) Analysis for Molecular Reactivity and Stability

DFT analysis is widely used to calculate quantum molecular descriptors such as chemical potential, global hardness, softness, and electrophilicity, which help explain chemical reactivity, stability, and site selectivity of molecular systems. rasayanjournal.co.inpmf.unsa.baresearchgate.net The HOMO-LUMO energy gap is also considered an important stability index, reflecting the chemical activity of a molecule. pmf.unsa.baresearchgate.net

A computational study investigating compounds from Glycyrrhiza glabra, including this compound, in the context of colorectal cancer and the TNIK protein, also incorporated DFT analysis. researchgate.netresearchgate.net This suggests that DFT calculations were performed on these compounds to understand their electronic properties relevant to their potential activity. researchgate.netresearchgate.net However, specific results of the DFT analysis, such as calculated chemical descriptors or HOMO-LUMO gap values specifically for this compound, were not detailed in the provided information.

Predictive Pharmacokinetic and Drug-Likeness Modeling (in silico ADMET Profiling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational approach used to predict the pharmacokinetic properties and drug-likeness of a compound before experimental studies. mdpi.comnih.gov This helps in filtering out compounds with potentially unfavorable physiological characteristics early in the drug discovery process. mdpi.com

Studies on the phytoconstituents of Glycyrrhiza glabra, including this compound, have utilized in silico ADMET filtering to assess their potential as drug candidates. researchgate.netresearchgate.netijpsdronline.com this compound was among the compounds from G. glabra that were screened by ADMET filters and were reported to follow the ADMET profile parameters. researchgate.netresearchgate.net This indicates that, based on computational predictions, this compound possesses characteristics suggesting favorable absorption, distribution, metabolism, and excretion profiles, and potentially low toxicity, according to the parameters used in that specific study. mdpi.comnih.gov

Biochemical and Molecular Mechanisms of Glyzarin Action

Receptor Binding and Signaling Pathway Influence

Interactions with cellular receptors and the subsequent influence on signaling pathways are fundamental to the biological activity of many compounds. Glyzarin's potential to bind to receptors such as Akt-1, TNIK, Insulin (B600854) Receptor, Aldose Reductase, and Protein Tyrosine Phosphatase 1, and thereby modulate downstream signaling cascades, is an area of investigation.

Akt-1 (Protein Kinase B) is a key node in the PI3K/Akt signaling pathway, involved in regulating cell growth, survival, and metabolism nih.govthermofisher.comuniprot.orgrsisinternational.orgnih.gov. TNIK (TRAF2- and NCK-interacting kinase) is a serine/threonine kinase implicated in various signaling pathways, including the Wnt pathway, which is critical for cell proliferation and differentiation nih.govpatsnap.comresearchgate.netplos.orgresearchgate.net. The Insulin Receptor is a tyrosine kinase receptor that mediates the effects of insulin on glucose metabolism and cell growth nih.govwikipedia.orgfrontiersin.orgbiorxiv.orgnih.gov. Aldose Reductase (AR) is an enzyme in the polyol pathway, linked to diabetic complications nih.govmdpi.comencyclopedia.pubjapsonline.comhubrecht.eu. Protein Tyrosine Phosphatase 1 (PTP1B) is a phosphatase that negatively regulates insulin and leptin signaling, making it a target for metabolic disorders nih.govabdominalkey.complos.orghubrecht.eunih.govresearchgate.net.

One search result mentions this compound in a table of "active compounds" and associates it with the "KEGG Pathway PI3K-Akt signaling pathway" and "AKT1" ugm.ac.id. However, the specific nature of this association (e.g., agonist, antagonist, inhibitor, activator) and detailed research findings on the interaction are not provided in the snippet. While other compounds have been identified as inhibitors of kinases like TNIK nih.govresearchgate.netresearchgate.net and AKT1 researchgate.netresearchgate.netnih.gov, agonists of the Insulin Receptor patsnap.com, and inhibitors of Aldose Reductase nih.govmdpi.comencyclopedia.pubjapsonline.comhubrecht.eu and Protein Tyrosine Phosphatase 1B nih.govresearchgate.net, there is no comprehensive data in the search results directly demonstrating this compound's binding or influence on the signaling pathways mediated by these specific receptors and enzymes.

Structure Activity Relationship Sar Studies of Glyzarin and Its Derivatives

Correlating Specific Glyzarin Structural Features with Observed Biological Activities

This compound possesses a benzopyranone core structure substituted with acetyl, hydroxyl, methyl, and phenyl groups. researchgate.net These substituents are understood to contribute to its unique chemical and biological properties. researchgate.net Research indicates that this compound and related compounds from Glycyrrhiza glabra exhibit a range of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.net this compound has also been mentioned in studies investigating anti-biofilm activity and the modulation of certain enzymes, such as human superoxide (B77818) dismutase (hSOD), human phosphodiesterase-9 (hPDE 9), and human dipeptidyl peptidase-4 (hDPP 4), based on in silico docking analyses. easychem.orgnih.govdovepress.com

While the presence of specific functional groups on the benzopyranone scaffold of this compound is recognized as influencing its properties researchgate.net, detailed experimental data directly correlating systematic modifications of these specific substituents with quantitative changes in observed biological activities were not extensively available in the consulted literature. Studies often focus on the biological effects of this compound as a constituent of complex extracts or include it in broader screenings alongside other compounds, rather than presenting a focused SAR analysis of this compound derivatives.

Advanced Analytical Methodologies in Glyzarin Research

Quantitative Analysis Techniques for Glyzarin and Related Isoflavones (e.g., HPTLC for Standardization)

Quantitative analysis of this compound and other isoflavones is essential for standardization of extracts and quality control. High-Performance Thin-Layer Chromatography (HPTLC) is a widely utilized technique for the quantitative determination of isoflavones due to its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. akjournals.comresearchgate.netthieme-connect.comoup.comptfarm.plasianpubs.orgnih.govsphinxsai.com

HPTLC methods have been developed and validated for the quantification of various isoflavones in different plant materials and dietary supplements. For instance, HPTLC has been successfully applied for the estimation of major soy isoflavones like daidzein (B1669772) and genistein (B1671435) in soybean varieties. akjournals.comresearchgate.net A validated HPTLC method for the simultaneous quantification of glycosidic isoflavones, including daidzin, genistin, and glycitin, in soybean has also been established. researchgate.net Furthermore, HPTLC has been used for the quantification of isoflavones such as formononetin (B1673546) and biochanin A in red clover nutritional supplements. thieme-connect.comptfarm.pl

The process typically involves extraction of the compounds from the plant matrix, followed by chromatographic separation on HPTLC plates using appropriate mobile phases. Densitometric scanning at specific wavelengths, commonly in the UV range (e.g., 254 nm or 260 nm), is then employed for quantification based on comparison with reference standards. researchgate.netthieme-connect.comptfarm.plasianpubs.orgnih.govsphinxsai.com

HPTLC offers advantages for routine analysis and standardization due to its lower solvent consumption and higher sample throughput compared to some other chromatographic techniques. oup.comptfarm.pl Validation of HPTLC methods is performed according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure their accuracy, precision, linearity, and robustness. akjournals.comthieme-connect.comnih.govsphinxsai.com

Advanced Chromatographic Fingerprinting and Profiling of this compound-Containing Extracts

Chromatographic fingerprinting is a valuable approach for the qualitative assessment and characterization of complex botanical extracts containing this compound and related compounds. This technique provides a comprehensive profile of the chemical constituents, serving as a tool for identification, quality control, and differentiation of extracts based on their unique chromatographic patterns. capes.gov.brnih.govresearchgate.netresearchgate.netresearchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC) is commonly used for generating chromatographic fingerprints of isoflavone-containing extracts. capes.gov.brnih.govresearchgate.netresearchgate.netresearchgate.net The resulting chromatogram, with its series of peaks at specific retention times and intensities, represents the chemical fingerprint of the extract. By comparing the fingerprints of different batches or sources of this compound-containing extracts, variations in composition can be identified. capes.gov.br

Chromatographic fingerprinting can be coupled with quantitative analysis to provide a more complete picture of the extract's composition. Quantitative fingerprinting involves determining the amount of specific marker compounds within the separated fractions. google.com This allows for the establishment of a standard fingerprint profile that can be used to assess the quality and consistency of different samples. capes.gov.brgoogle.com

Studies have utilized HPLC-UV and HPLC-DAD (Diode Array Detection) for fingerprinting isoflavones in soybean extracts, enabling the characterization and differentiation of various soybean cultivars based on their isoflavone (B191592) profiles. capes.gov.brresearchgate.net The reproducibility of chromatographic fingerprints is crucial for their application in quality control, and methods have been developed to improve the consistency of retention times across different systems and columns. nih.gov

Hyphenated Techniques for Comprehensive Metabolomic and Phytochemical Characterization

Hyphenated techniques, which combine separation methods with spectroscopic detection, offer powerful capabilities for the comprehensive characterization of this compound and other phytochemicals in complex matrices. These techniques provide enhanced sensitivity, selectivity, and structural information that may not be obtainable through single analytical methods. researchgate.netnih.govmdpi.comgigvvy.comresearchgate.netnih.govnih.govchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most widely used hyphenated techniques in natural product analysis. researchgate.netnih.govmdpi.comgigvvy.comnih.govnih.govchromatographytoday.com LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for the separation, identification, and quantification of isoflavones. researchgate.netmdpi.comgigvvy.comnih.gov The MS detector provides molecular weight information and fragmentation patterns that aid in the structural elucidation of unknown compounds and confirmation of known ones. nih.govnih.gov LC-MS/MS allows for targeted analysis and quantification of multiple isoflavones with high sensitivity and specificity. gigvvy.com

GC-MS is also applicable for the analysis of isoflavones, often requiring derivatization to make the compounds volatile. nih.govnih.gov GC-MS can provide valuable fragmentation data for structural characterization. nih.gov

Other hyphenated techniques, such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared), can provide complementary structural information. nih.govchromatographytoday.com LC-NMR allows for the acquisition of NMR spectra of separated components online, providing detailed structural insights. nih.govchromatographytoday.com

Emerging Research Frontiers and Future Directions for Glyzarin Studies

Integration of Systems Biology and Multi-Omics Approaches in Glyzarin Research

The advent of systems biology and multi-omics approaches offers powerful tools to unravel the complex mechanisms underlying the biological activities of natural compounds like this compound. While direct multi-omics studies specifically on this compound are not extensively documented in the initial search results, research on other compounds from Glycyrrhiza species, such as Glycyrrhiza uralensis, has successfully employed these integrated approaches nih.govnih.gov.

Multi-omics involves the comprehensive analysis of multiple layers of biological data, including genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems. In the context of this compound, applying systems biology and multi-omics could provide insights into:

Molecular Targets and Pathways: Identifying the specific proteins, genes, and metabolic pathways that this compound interacts with or modulates within biological systems.

Mechanisms of Action: Elucidating the detailed molecular mechanisms responsible for its observed biological activities, such as anti-inflammatory or anti-biofilm effects ontosight.ainih.govdokumen.pubresearchgate.net.

Biomarker Discovery: Identifying potential biomarkers associated with this compound's effects, which could be useful for monitoring its activity or predicting responses.

Understanding Synergistic Effects: Investigating how this compound interacts with other compounds, either from its natural source or in combination therapies, at a systems level.

Research on Glycyrrhiza uralensis has demonstrated the utility of multi-omics in understanding the regulation of key metabolites through the integration of metabolite and transcript data from roots and microbiota data from rhizospheres nih.gov. This type of integrated analysis has shed light on comprehensive microbe-plant-metabolite regulation patterns nih.gov. Similarly, multi-omics analysis has been applied to study the effects of Glycyrrhiza polysaccharides on respiratory health, revealing the activation of specific signaling pathways and alterations in microbial diversity nih.gov.

The application of bioinformatics tools, often integral to multi-omics studies, is also gaining attention in understanding biofilm biology and developing anti-biofilm agents, an area where this compound has shown activity dokumen.pubresearchgate.netresearchgate.net. Integrating omics data can lead to a better understanding of biofilm mechanisms and potentially guide the development of new strategies researchgate.netresearchgate.net.

While specific data tables detailing multi-omics findings for this compound were not found, the success of these approaches in studying related natural products underscores their potential for future this compound research. A hypothetical data table illustrating the types of data that could be generated in a multi-omics study on this compound is presented below:

Omics LayerType of DataPotential this compound-Related Insights
TranscriptomicsmRNA expression levelsGenes upregulated or downregulated in response to this compound treatment
ProteomicsProtein abundance and modificationProteins affected by this compound interaction
MetabolomicsMetabolite profilesChanges in endogenous metabolites due to this compound activity
MicrobiomicsMicrobial community compositionImpact of this compound on specific microbial populations (e.g., in biofilms) researchgate.net

Exploration of this compound in Advanced Material Science and Nanotechnology

The unique chemical structure and reported biological activities of this compound suggest potential applications in advanced material science and nanotechnology. Natural compounds with anti-inflammatory and antimicrobial properties are increasingly being explored for integration into novel materials and nanocarriers.

This compound's reported anti-biofilm activity is particularly relevant to this frontier nih.govdokumen.pubresearchgate.net. Bacterial biofilms are a significant concern in various settings, including healthcare and industry, due to their resistance to conventional antimicrobial agents nih.gov. Nanotechnology-based approaches, such as the use of nanoparticles and antimicrobial peptides, are being investigated to disrupt biofilms and deliver antimicrobial agents more effectively nih.govresearchgate.net.

While direct research on this compound being used within advanced materials or nanodevices was not prominently featured in the search results, its properties make it a candidate for exploration in areas such as:

Antimicrobial Coatings: Incorporating this compound into coatings for medical devices, surfaces, or packaging to prevent bacterial colonization and biofilm formation.

Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve its solubility, stability, targeted delivery, and potentially enhance its efficacy, particularly for treating localized infections or inflammatory conditions.

Wound Healing Materials: Developing biomaterials incorporating this compound to leverage its potential anti-inflammatory and antimicrobial properties to promote wound healing. Glycerin, a related polyol, is known for its wound healing properties and ability to retain moisture in the skin webmd.com.

Biosensors: Exploring the use of this compound in the development of biosensors, potentially for detecting specific bacteria or inflammatory markers, drawing inspiration from the use of other natural compounds in electrochemical sensors mdpi.com.

Research on other natural compounds from Glycyrrhiza species, such as 18β-glycyrrhetinic acid, has touched upon nanotechnology in the context of carbon nanotubes for potential therapeutic applications researchgate.net. This indicates a broader interest in integrating licorice-derived compounds with nanotechnology.

Future research could focus on developing methods to effectively incorporate this compound into various material matrices and nanocarrier systems, evaluating the stability and release profiles of this compound from these materials, and assessing the efficacy of these this compound-loaded materials in relevant models (e.g., in vitro biofilm models).

Application of Green Chemistry Principles in this compound Isolation and Derivatization

The isolation of natural compounds from plant sources traditionally involves methods that can be solvent-intensive and generate significant waste. Applying green chemistry principles to the isolation and derivatization of this compound is crucial for developing more sustainable and environmentally friendly processes.

This compound is typically isolated from Glycyrrhiza glabra roots nih.govdergipark.org.trfarmaciajournal.com. Traditional extraction methods often utilize organic solvents. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances. For the isolation of natural products, this translates to exploring alternative, more sustainable extraction techniques and solvents.

Relevant green extraction techniques that could be applied to this compound isolation include:

Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, such as supercritical carbon dioxide (SC-CO2), as the solvent. SFE is considered a green technique due to the low toxicity and ease of recovery of SC-CO2, resulting in minimal solvent residue in the extract ajgreenchem.com. SFE has been successfully applied to extract phytochemicals from various medicinal plants ajgreenchem.com.

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which can increase extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods ajgreenchem.com.

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These techniques utilize microwave energy or ultrasound to enhance the extraction of compounds from plant matrices, potentially reducing extraction time and solvent usage ajgreenchem.com.

Green Solvents: Exploring the use of alternative solvents such as water, ethanol, ionic liquids, or deep eutectic solvents for this compound extraction ajgreenchem.comresearchgate.net. Glycerol, a biodegradable and non-toxic polyol, has been investigated as a green solvent for various chemical processes, including extractions researchgate.netuniovi.esrsc.orgnih.govresearchgate.net.

Derivatization of natural compounds is often performed to improve their properties, such as solubility, stability, or biological activity, or for analytical purposes doria.finih.govresearchgate.netnih.gov. Applying green chemistry principles to this compound derivatization involves designing synthetic routes that minimize waste, use less toxic reagents, and are more energy-efficient.

Green derivatization strategies could include:

Catalytic Reactions: Utilizing efficient and environmentally friendly catalysts to facilitate derivatization reactions, reducing the need for harsh reagents and minimizing by-products.

Solvent-Free or Mechanochemical Synthesis: Developing methods that avoid or significantly reduce the use of solvents in derivatization reactions.

Using Renewable Reagents: Employing reagents derived from renewable resources.

Exploring Biocatalysis: Utilizing enzymes as catalysts for specific derivatization steps, which can offer high selectivity and operate under mild conditions.

Research on the derivatization of other natural products highlights the potential to create novel analogs with improved properties nih.gov. Applying green chemistry principles to the derivatization of this compound could lead to the development of new this compound derivatives with enhanced efficacy or altered properties for specific applications, while minimizing environmental impact.

Developing and optimizing green isolation and derivatization protocols for this compound is essential for its sustainable production and utilization in various industries.

Q & A

Q. What established protocols are recommended for isolating and characterizing Glyzarin from plant extracts?

Methodological Answer: this compound, an isoflavonoid found in Glycyrrhiza glabra, requires systematic extraction and characterization.

  • Extraction : Use polar solvents (e.g., 70% ethanol or methanol) in Soxhlet or maceration processes, followed by fractionation via column chromatography with silica gel .
  • Characterization :
    • HPLC-DAD : Quantify purity using reverse-phase C18 columns with UV detection at 280 nm.
    • NMR Spectroscopy : Confirm structural identity via 1H^1H- and 13C^13C-NMR to resolve aromatic proton signals and glycosidic linkages .
    • Mass Spectrometry (LC-MS/MS) : Validate molecular weight (e.g., [M+H]+^+ ions) and fragmentation patterns .

Q. Example Protocol Table :

StepTechniqueParametersPurpose
1Solvent Extraction70% ethanol, 60°C, 6hCrude extraction
2Column ChromatographySilica gel, hexane:ethyl acetate (7:3)Fractionation
3HPLCC18 column, 0.1% formic acid/ACN gradientPurity assessment

Q. Which in vitro assays are most suitable for evaluating this compound’s cytotoxic effects on cancer cell lines?

Methodological Answer:

  • MTT Assay : Standard for measuring cell viability. Use adherent cell lines (e.g., MCF-7, HepG2) with 24–72h exposure to this compound (1–100 µM). Include controls (DMSO vehicle) and triplicate wells to ensure reproducibility .
  • Apoptosis Detection : Combine Annexin V/PI staining with flow cytometry to differentiate necrotic vs. apoptotic cells .
  • Mechanistic Studies : Pair cytotoxicity assays with Western blotting (e.g., caspase-3, PARP cleavage) to validate apoptotic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Methodological Answer: Discrepancies often arise from variability in experimental conditions.

  • Systematic Review : Use PRISMA guidelines to analyze variables like cell type (e.g., primary vs. immortalized lines), this compound purity (>95%), and dosing schedules .
  • Dose-Response Meta-Analysis : Apply tools like Comprehensive Meta-Analysis (CMA) to pool data and identify outliers .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-certified cells, GLP-compliant protocols) .

Q. What experimental design principles optimize this compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

  • Formulation : Use nanoemulsions or liposomes to enhance solubility. Test particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • In Vivo Models : Administer this compound (oral/intravenous) to Sprague-Dawley rats, with serial blood sampling over 24h.
  • Analytical Validation : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL), validating accuracy (spiked recovery 85–115%) .

Q. How can researchers investigate this compound’s synergistic interactions with chemotherapeutic agents?

Methodological Answer:

  • Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) via CompuSyn software. CI <1 indicates synergy .
  • Isobologram Analysis : Plot dose-response curves for this compound and co-administered drugs (e.g., doxorubicin) to identify non-additive effects .
  • Pathway Mapping : Integrate RNA-seq data to identify co-regulated targets (e.g., PI3K/Akt suppression with ERK activation) .

Q. What strategies validate this compound’s molecular targets in multi-omics studies?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Silence putative targets (e.g., NF-κB) in cell lines and assess this compound’s residual efficacy .
  • Proteomic Profiling : Use SILAC labeling and LC-MS/MS to quantify protein expression changes post-treatment .
  • Network Pharmacology : Construct interaction networks (Cytoscape) linking this compound’s structure (PubChem CID) to enriched pathways (KEGG) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.